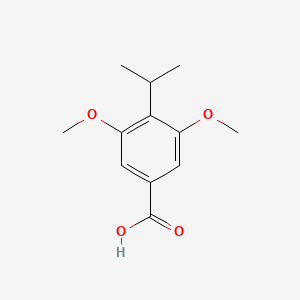

3,5-Dimethoxy-4-(propan-2-yl)benzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

3,5-dimethoxy-4-propan-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-7(2)11-9(15-3)5-8(12(13)14)6-10(11)16-4/h5-7H,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMENJIQNZZREBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1OC)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55703-81-6 | |

| Record name | 3,5-dimethoxy-4-(propan-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Dimethoxy 4 Propan 2 Yl Benzoic Acid and Its Structural Analogues

Established Synthetic Routes and Precursors

Multi-Step Synthesis from Phenolic Benzoic Acid Derivatives (e.g., 3,5-dihydroxy-4-isopropylbenzoic acid)

A common and logical synthetic route to 3,5-Dimethoxy-4-(propan-2-yl)benzoic acid begins with a correspondingly substituted phenolic precursor, such as 3,5-dihydroxy-4-isopropylbenzoic acid. The key transformation in this multi-step synthesis is the methylation of the phenolic hydroxyl groups.

The O-methylation of phenols is a well-established reaction, frequently accomplished using methylating agents like dimethyl sulfate (B86663) (DMS) or methyl iodide in the presence of a base. orgsyn.orgreddit.com For a substrate like 3,5-dihydroxy-4-isopropylbenzoic acid, the reaction would proceed by deprotonation of the phenolic hydroxyl groups by a base, such as sodium hydroxide (B78521) or potassium carbonate, to form phenoxides. These phenoxides then act as nucleophiles, attacking the electrophilic methyl group of the methylating agent.

A typical procedure involves dissolving the dihydroxybenzoic acid derivative in an appropriate solvent, followed by the addition of a base and then the methylating agent. The reaction may require heating to proceed at a reasonable rate. orgsyn.org It is crucial to use a sufficient amount of both the base and the methylating agent to ensure the complete methylation of both hydroxyl groups. The carboxylic acid group is generally less reactive towards methylation under these conditions, especially when a weaker base is used, as the carboxylate anion is a weaker nucleophile than the phenoxide. reddit.com However, to avoid any potential esterification of the carboxylic acid, the reaction is often followed by a saponification step (hydrolysis with a strong base) to ensure the final product is the desired benzoic acid. orgsyn.org

| Reagent | Role |

| 3,5-dihydroxy-4-isopropylbenzoic acid | Starting Material |

| Dimethyl sulfate (DMS) | Methylating Agent |

| Sodium Hydroxide (NaOH) | Base |

| Water / Organic Solvent | Solvent |

Strategic Alkylation and Acylation Processes

An alternative approach to constructing the target molecule and its analogues involves the strategic alkylation or acylation of a more readily available precursor, such as 3,5-dimethoxybenzoic acid.

Alkylation: The direct introduction of an isopropyl group onto the 4-position of 3,5-dimethoxybenzoic acid can be envisioned via a Friedel-Crafts alkylation reaction. This reaction typically employs an alkylating agent, such as isopropyl chloride or isopropanol, in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a strong protic acid (e.g., H₂SO₄). miracosta.eduedubirdie.com However, Friedel-Crafts alkylations on benzoic acid derivatives can be challenging. The carboxylic acid group is strongly deactivating, making the aromatic ring less susceptible to electrophilic attack. youtube.com Furthermore, the methoxy (B1213986) groups are activating and ortho-, para-directing. In 3,5-dimethoxybenzoic acid, the positions ortho to the methoxy groups are also the positions meta to the deactivating carboxyl group. The position para to one methoxy group and ortho to the other (the 4-position) would be the target for isopropylation. Despite the deactivation by the carboxyl group, the strong activation by the two methoxy groups might allow the reaction to proceed under forcing conditions.

Acylation followed by Reduction: A more reliable strategy often involves a Friedel-Crafts acylation followed by a reduction step. For instance, 3,5-dimethoxybenzoic acid could potentially be acylated with propanoyl chloride in the presence of a Lewis acid. The resulting ketone would then be reduced to the corresponding alkyl group. However, the same issue of the deactivating carboxyl group applies. A more feasible approach would be to start with a more activated substrate, such as 1,3-dimethoxybenzene (B93181), perform a Friedel-Crafts acylation to introduce a propanoyl group, and then oxidize a methyl group already present on the ring or introduce the carboxyl group through other means.

Friedel-Crafts Reaction Applications in Analogous Syntheses

The Friedel-Crafts reaction is a cornerstone in the synthesis of substituted aromatic compounds and has been applied in the synthesis of various structural analogues. For instance, the Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301) with tert-butyl alcohol in the presence of sulfuric acid is a classic example that demonstrates the introduction of an alkyl group onto a methoxy-substituted benzene (B151609) ring. miracosta.eduedubirdie.commnstate.eduamherst.edu This reaction proceeds via the formation of a tert-butyl carbocation, which then attacks the electron-rich aromatic ring. The methoxy groups activate the ring towards electrophilic substitution.

In a highly relevant example for the synthesis of analogues, a domino Friedel-Crafts acylation/alkylation reaction of 1,3-dimethoxy-2-isopropylbenzene with cyclogeranic acid has been reported to produce a tricyclic compound. nih.gov This demonstrates that an isopropyl group already present on a dimethoxybenzene scaffold can direct further Friedel-Crafts reactions.

Friedel-Crafts acylation is also a powerful tool. The acylation of 1,3-dimethoxybenzene with various acylating agents in the presence of catalysts like polyphosphoric acid or aluminum chloride has been studied. researchgate.netoregonstate.edu These reactions typically lead to the formation of ketones, which can be valuable intermediates. For example, acylation of 1,3-dimethoxybenzene with 3-chloropropionyl chloride, followed by further transformations, can lead to more complex structures. researchgate.net These examples highlight the versatility of Friedel-Crafts reactions in building the carbon skeleton of molecules analogous to this compound.

| Reaction Type | Substrate Example | Reagents | Product Type |

| Alkylation | 1,4-Dimethoxybenzene | t-Butyl alcohol, H₂SO₄ | Alkylated Dimethoxybenzene |

| Acylation | 1,3-Dimethoxybenzene | Propanoyl chloride, AlCl₃ | Propiophenone derivative |

| Domino Acylation/Alkylation | 1,3-Dimethoxy-2-isopropylbenzene | Cyclogeranic acid | Tricyclic compound |

Advanced Synthetic Approaches and Innovations

Regioselective Synthesis Techniques for Aromatic Substitution

Achieving specific substitution patterns on an aromatic ring is a central challenge in organic synthesis. Advanced regioselective techniques offer precise control over the position of incoming functional groups.

Directed Ortho-Metalation (DoM): This powerful technique utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent ortho-position by a strong base, typically an organolithium reagent. The resulting lithiated species can then react with an electrophile to introduce a substituent at that specific position. The carboxylate group itself can act as a DMG. For instance, the treatment of benzoic acids with a strong base can lead to ortho-lithiation, allowing for the regioselective introduction of substituents. This approach can be highly sensitive to the choice of base and reaction conditions, which can influence the position of metalation.

Regioselective magnesiation and zincation reactions, often in the presence of Lewis acids, have also emerged as powerful tools for the functionalization of aromatic and heterocyclic compounds. nih.govresearchgate.netrsc.org These methods can offer different regioselectivities compared to lithiation and are often more tolerant of various functional groups.

Catalytic Approaches to Carbon-Carbon Bond Formation

Modern synthetic chemistry increasingly relies on catalytic methods to form carbon-carbon bonds with high efficiency and selectivity. These approaches often involve transition metal catalysts, such as palladium and rhodium.

Palladium-Catalyzed C-H Activation/Alkylation: Palladium-catalyzed C-H activation has become a prominent strategy for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. rsc.orgresearchgate.netmdpi.comrsc.orgstrath.ac.uk In the context of synthesizing the target molecule or its analogues, a palladium catalyst could potentially be used to direct the isopropylation of a 3,5-dimethoxybenzoic acid precursor. The carboxylate group can serve as a directing group, guiding the catalyst to a nearby C-H bond for functionalization.

Rhodium-Catalyzed C-H Activation: Rhodium catalysts are also highly effective for C-H activation and subsequent functionalization. nih.govmdpi.comnih.govrsc.orgresearchwithrutgers.com These catalysts can mediate the coupling of aromatic C-H bonds with various partners, including alkenes. For example, a rhodium-catalyzed reaction could potentially couple 3,5-dimethoxybenzoic acid with propene to introduce the isopropyl group at the 4-position. The regioselectivity of such reactions can often be controlled by the choice of ligands on the rhodium catalyst. nih.gov

| Catalytic Approach | Metal Catalyst | Key Transformation |

| C-H Activation/Alkylation | Palladium(II) | Direct introduction of an alkyl group |

| C-H Activation/Functionalization | Rhodium(III) | Coupling of C-H bond with various partners |

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles is crucial in modern synthetic organic chemistry to minimize environmental impact and enhance sustainability. These principles focus on areas such as solvent selection and maximizing atom economy.

The choice of solvent is a critical factor in the environmental footprint of a chemical process. numberanalytics.com Traditional Friedel-Crafts alkylations often employ halogenated solvents like dichloromethane (B109758) or chloroform. numberanalytics.com However, due to their environmental and health hazards, greener alternatives are actively being sought.

For the synthesis of benzoic acid derivatives, various solvents have been investigated. These include more benign options like acetic acid, ethyl acetate, and alcohols such as methanol, ethanol, and propanol. google.comresearchgate.net In some cases, solvent-free conditions or the use of supercritical fluids like CO2 can be employed to further reduce environmental impact. researchgate.net For instance, supercritical CO2 has been explored as a replacement for many organic solvents. researchgate.net Another approach is the use of deep eutectic solvents (NADES), which are composed of naturally occurring compounds and are considered environmentally friendly. jsynthchem.com

Below is a table summarizing potential green solvent alternatives for the synthesis of benzoic acid derivatives.

| Solvent Category | Examples | Rationale for Use |

| Benign Solvents | Water, Ethanol, Ethyl Acetate, Isopropanol | Lower toxicity and environmental impact compared to halogenated solvents. google.comresearchgate.net |

| Supercritical Fluids | Supercritical CO2 (scCO2) | Can replace many organic solvents, easily removed, and non-toxic. researchgate.net |

| Deep Eutectic Solvents (NADES) | Urea-choline chloride | Composed of natural, biodegradable components, offering a sustainable reaction medium. jsynthchem.com |

| Solvent-Free | Not applicable to all reactions | Eliminates solvent waste entirely. |

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. skpharmteco.comnih.gov It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. jocpr.com

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Strategies to improve atom economy include the use of catalytic rather than stoichiometric reagents and designing reaction pathways that minimize the formation of byproducts. skpharmteco.comprimescholars.com

Reaction Condition Optimization and Process Development

Optimizing reaction conditions is essential for maximizing yield, purity, and efficiency while minimizing costs and environmental impact.

Temperature: Temperature plays a significant role in Friedel-Crafts alkylations. Higher temperatures generally increase the reaction rate but can also lead to undesirable side reactions and reduced selectivity. numberanalytics.com The optimal temperature for the alkylation of benzene derivatives typically falls between 0°C and 100°C. numberanalytics.com For the synthesis of some benzoic acid derivatives, temperatures can range from 0°C to 120°C. google.com Careful control of temperature is necessary to achieve a high yield of the desired product.

Pressure: Most laboratory-scale syntheses of benzoic acid derivatives are carried out at atmospheric pressure. google.com However, in certain industrial processes, particularly those involving gaseous reactants or aiming to influence reaction equilibria, pressure can be a critical parameter.

Stoichiometry: The molar ratio of reactants and catalysts is a key factor in optimizing the synthesis. In Friedel-Crafts alkylation, the stoichiometry of the Lewis acid catalyst can influence the reaction rate and the formation of byproducts. Using an optimal amount of catalyst is crucial to drive the reaction to completion without promoting unwanted side reactions.

The table below illustrates typical ranges for these parameters in related syntheses.

| Parameter | Typical Range | Impact on Reaction |

| Temperature | 0°C - 120°C | Affects reaction rate, yield, and selectivity. numberanalytics.comgoogle.com |

| Pressure | Atmospheric | Sufficient for most lab-scale syntheses. google.com |

| Stoichiometry | Varies | Influences reaction completion and byproduct formation. |

The synthesis of this compound via Friedel-Crafts alkylation proceeds through an electrophilic aromatic substitution (EAS) mechanism. wikipedia.orgmasterorganicchemistry.com The reaction is typically initiated by the formation of an electrophile, in this case, an isopropyl carbocation, from the reaction of the alkylating agent with the Lewis acid catalyst. mt.com

Formation of the Electrophile: The Lewis acid catalyst abstracts a halide from the alkylating agent (e.g., isopropyl chloride) to form a carbocation.

Electrophilic Attack: The electron-rich aromatic ring of 3,5-dimethoxybenzoic acid attacks the isopropyl carbocation, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. wikipedia.orgmasterorganicchemistry.com

Deprotonation: A weak base removes a proton from the carbon atom bearing the new isopropyl group, restoring the aromaticity of the ring and yielding the final product. masterorganicchemistry.com

The rate of this reaction is influenced by the stability of the carbocation intermediate and the electron density of the aromatic ring. The two methoxy groups on the benzene ring are electron-donating, which activates the ring towards electrophilic attack and directs the incoming electrophile to the ortho and para positions. wikipedia.org In the case of 3,5-dimethoxybenzoic acid, the position para to the carboxylic acid group (position 4) is sterically accessible for the bulky isopropyl group.

Understanding the reaction kinetics is crucial for optimizing the process. Factors such as reactant concentrations, temperature, and catalyst loading all affect the reaction rate. acs.org Monitoring the reaction progress over time can provide valuable data for determining the rate law and activation energy of the reaction, which are essential for process scale-up.

Scale-Up Considerations for Laboratory to Preparative Synthesis

Scaling up a synthesis from the laboratory to a preparative or industrial scale presents several challenges that must be addressed to ensure safety, efficiency, and product quality.

Heat Transfer: Exothermic reactions, such as Friedel-Crafts alkylations, can generate significant heat. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Inadequate heat control can lead to temperature runaway, resulting in side reactions, product degradation, and potential safety hazards. The use of jacketed reactors and efficient cooling systems is critical for managing the thermal profile of the reaction.

Mass Transfer: In heterogeneous reactions or reactions involving multiple phases, efficient mixing is crucial for ensuring adequate mass transfer between reactants. As the scale increases, achieving uniform mixing becomes more difficult. The choice of reactor design and agitation system is vital for maintaining consistent reaction rates and yields.

Reagent Addition: The rate of addition of reagents can significantly impact the reaction outcome. On a large scale, controlled addition of reactants is often necessary to manage the reaction exotherm and prevent localized high concentrations that could lead to side reactions.

Work-up and Purification: Procedures that are straightforward on a small scale, such as extractions and chromatography, can become cumbersome and inefficient at a larger scale. Developing robust and scalable purification methods, such as crystallization or distillation, is essential for obtaining a high-purity product. For instance, benzoic acid can be purified by recrystallization from water due to its higher solubility in hot water compared to cold water. wikipedia.org

Safety: A thorough hazard analysis is required before scaling up any chemical process. This includes identifying potential thermal hazards, understanding the toxicity of all materials, and implementing appropriate engineering controls and personal protective equipment to ensure safe operation.

A continuous-flow synthesis approach has been successfully applied to the scaled-up production of a structural analogue, 4-hydroxy-3,5-diisopropylbenzoic acid, demonstrating a method to overcome some of these scale-up challenges. nih.gov

Advanced Analytical Techniques for Structural Characterization and Purity Assessment

Spectroscopic Methods for Definitive Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous determination of a molecule's structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would provide a comprehensive analysis of 3,5-Dimethoxy-4-(propan-2-yl)benzoic acid, confirming its atomic connectivity and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR for Chemical Shift and Multiplicity Analysis

Proton (¹H) NMR spectroscopy would provide crucial information about the number of different types of protons and their neighboring environments in this compound. The expected signals would correspond to the protons of the isopropyl group, the methoxy (B1213986) groups, and the aromatic ring. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the multiplicity (splitting pattern) reveals the number of adjacent protons.

A hypothetical ¹H NMR data table is presented below to illustrate the expected signals:

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (s) | 1H |

| Aromatic (Ar-H) | ~7.3 | Singlet (s) | 2H |

| Methoxy (-OCH₃) | ~3.9 | Singlet (s) | 6H |

| Isopropyl (-CH(CH₃)₂) | 3.0 - 3.5 | Septet (sept) | 1H |

| Isopropyl (-CH(CH₃)₂) | ~1.3 | Doublet (d) | 6H |

Carbon-13 (¹³C) NMR for Carbon Skeleton Confirmation

Carbon-13 (¹³C) NMR spectroscopy would be used to determine the number of non-equivalent carbon atoms and to characterize their chemical environment, thus confirming the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal.

A hypothetical ¹³C NMR data table is shown below:

| Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 170 - 175 |

| Aromatic C-O | 155 - 160 |

| Aromatic C-COOH | 125 - 130 |

| Aromatic C-H | 105 - 110 |

| Aromatic C-isopropyl | 135 - 140 |

| Methoxy (-OCH₃) | 55 - 60 |

| Isopropyl (-CH(CH₃)₂) | 30 - 35 |

| Isopropyl (-CH(CH₃)₂) | 20 - 25 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To definitively establish the connectivity between protons and carbons, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the methine and methyl protons of the isopropyl group would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the signals in the ¹H NMR spectrum to their corresponding carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for piecing together the molecular structure by connecting different fragments. For instance, correlations would be expected between the aromatic protons and the carbons of the methoxy and isopropyl groups, as well as the carboxylic acid carbon.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and confirming the molecular formula.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS would be the preferred method for determining the accurate mass of this compound. This technique allows for the determination of the molecular formula with high precision by measuring the mass to several decimal places. For this compound (C₁₂H₁₆O₄), the expected exact mass would be calculated and compared to the experimental value. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed, while in positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ might be detected.

A hypothetical HR-ESI-MS data table is presented below:

| Ion | Calculated m/z |

| [C₁₂H₁₆O₄+H]⁺ | 225.1070 |

| [C₁₂H₁₆O₄+Na]⁺ | 247.0890 |

| [C₁₂H₁₅O₄]⁻ | 223.0925 |

By employing this comprehensive suite of advanced analytical techniques, a complete and unambiguous structural characterization and purity assessment of this compound could be achieved.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of organic molecules by analyzing their fragmentation patterns. In a typical MS/MS experiment for this compound (exact mass: 224.1049 g/mol ), the molecule is first ionized, commonly forming a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions.

The fragmentation of benzoic acid derivatives is well-documented and typically involves characteristic losses of small neutral molecules. For the deprotonated ion [M-H]⁻ of this compound, a primary fragmentation pathway is the loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group. sci-hub.se Further fragmentation can occur through the cleavage of the methoxy and isopropyl substituents.

In positive ion mode, the fragmentation of the protonated molecule [M+H]⁺ often begins with the loss of water (H₂O, 18 Da) or formaldehyde (B43269) (CH₂O, 30 Da) from the methoxy groups. fu-berlin.de The isopropyl group can be lost as propene (C₃H₆, 42 Da). Analysis of these fragmentation patterns allows for the confirmation of the compound's structure, including the connectivity of its functional groups. scielo.br

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragmentation | Fragment Ion (m/z) | Proposed Structure of Fragment |

|---|---|---|---|

| [M-H]⁻ (223.1) | Loss of CO₂ | 179.1 | 3,5-Dimethoxy-4-(propan-2-yl)benzene |

| [M-H]⁻ (223.1) | Loss of CH₃• | 208.1 | Deprotonated 5-Methoxy-4-(propan-2-yl)-2-oxybenzoic acid radical |

| [M+H]⁺ (225.1) | Loss of H₂O | 207.1 | C₁₂H₁₅O₃⁺ |

| [M+H]⁺ (225.1) | Loss of CH₂O | 195.1 | C₁₁H₁₅O₃⁺ |

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds. nih.gov

The spectrum of a carboxylic acid is typically dominated by a very broad O-H stretching band in the region of 3300-2500 cm⁻¹, which is due to strong hydrogen bonding between molecules. docbrown.inforesearchgate.net The C=O stretching vibration of the carboxyl group gives rise to a strong, sharp absorption band between 1710 and 1680 cm⁻¹. researchgate.netresearchgate.net The presence of the aromatic ring is confirmed by C=C stretching vibrations around 1600-1580 cm⁻¹ and 1500-1400 cm⁻¹. The C-O stretching vibrations from the carboxylic acid and the two methoxy groups are expected to appear in the 1320-1210 cm⁻¹ and 1250-1000 cm⁻¹ regions, respectively. docbrown.info C-H stretching vibrations from the aromatic ring, isopropyl, and methoxy groups will be observed around 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic). researchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Broad, Strong |

| C-H Stretch (sp²) | Aromatic Ring | 3100 - 3000 | Medium |

| C-H Stretch (sp³) | Isopropyl, Methoxy | 3000 - 2850 | Medium |

| C=O Stretch | Carboxylic Acid | 1710 - 1680 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Strong |

| C-O Stretch | Carboxylic Acid, Methoxy | 1320 - 1000 | Strong |

| O-H Bend | Carboxylic Acid | 1440 - 1395 | Medium |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would feature prominent peaks for the aromatic ring and the C=O bond. ias.ac.in

Key expected signals include the C=O stretching mode, typically found between 1680 and 1640 cm⁻¹. The aromatic C=C stretching vibrations usually appear as strong bands in the 1620-1580 cm⁻¹ region. researchgate.net The symmetric "ring breathing" vibration of the substituted benzene (B151609) ring is also a characteristic and strong Raman signal, often observed near 1000 cm⁻¹. Aliphatic C-H stretching vibrations from the isopropyl and methoxy groups are expected in the 3000-2850 cm⁻¹ range. ias.ac.in Raman spectroscopy is a valuable tool for studying molecular structure and can be used to investigate polymorphism and intermolecular interactions under various conditions. researchgate.net

Table 3: Predicted Key Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (sp³) | Isopropyl, Methoxy | 3000 - 2850 | Medium-Strong |

| C=O Stretch | Carboxylic Acid | 1680 - 1640 | Medium |

| C=C Stretch | Aromatic Ring | 1620 - 1580 | Strong |

| Ring Breathing | Aromatic Ring | ~1000 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands arising from π → π* transitions within the substituted benzene ring. researchgate.net

The benzene ring itself has characteristic absorption bands, and the presence of substituents like the carboxyl, methoxy, and isopropyl groups can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these bands. The methoxy groups, acting as auxochromes, are expected to cause a red shift (bathochromic shift) of the absorption maxima to longer wavelengths compared to unsubstituted benzoic acid. researchgate.netnist.gov Studies on similar benzoic acid derivatives show strong absorption in the UV region, typically between 250 and 300 nm. dergipark.org.tracademie-sciences.fr The exact λmax (wavelength of maximum absorbance) can be influenced by the solvent used for the analysis. dergipark.org.tr

Table 4: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Chromophore | Expected λmax (nm) | Solvent Effects |

|---|---|---|---|

| π → π* | Substituted Benzene Ring | 250 - 300 | Polarity of solvent can cause shifts in λmax |

Chromatographic Methods for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and performing quantitative analysis of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of compound. ekb.egupb.ro

In a typical RP-HPLC method, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of acid (e.g., formic acid or trifluoroacetic acid) added to ensure the carboxylic acid group is protonated and produces a sharp, symmetrical peak. helixchrom.comsielc.com Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum (e.g., ~254 nm or its specific λmax). ekb.egupb.ro This method allows for the separation of the target compound from impurities and starting materials, enabling accurate purity determination.

Table 5: Representative HPLC Method for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | A time-based gradient from high aqueous to high organic |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 - 30 °C |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of aromatic carboxylic acids like this compound by gas chromatography (GC) is often challenging. The presence of the polar carboxylic acid group results in low volatility and a tendency for the compound to exhibit poor chromatographic behavior, such as broad, tailing peaks, due to interactions with the GC system. researchgate.netcolostate.edu To overcome these limitations, a chemical modification step known as derivatization is employed to convert the analyte into a more volatile and less polar form suitable for GC analysis. researchgate.netnih.gov

The most common derivatization strategies for carboxylic acids are silylation or alkylation (esterification). colostate.edu For instance, the carboxylic acid can be converted into its corresponding trimethylsilyl (B98337) (TMS) ester or methyl ester. nih.govresearchgate.net This is achieved by reacting the compound with a suitable reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation or an alcohol in the presence of an acid catalyst for esterification. nih.gov

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column. The resulting derivative, such as methyl 3,5-dimethoxy-4-(propan-2-yl)benzoate, will exhibit a sharp, symmetrical peak with a characteristic retention time. For definitive structural confirmation, the GC is often coupled with a mass spectrometer (GC-MS). The mass spectrometer fragments the eluting derivative, producing a unique mass spectrum that serves as a molecular fingerprint, confirming the identity of the compound. nih.govnih.gov The purity of the original sample is determined by comparing the area of the derivative's peak to the total area of all peaks in the chromatogram.

Table 3.1: Representative GC-MS Data for a Derivatized Analog Illustrative data for the trimethylsilyl (TMS) derivative of the target compound.

| Parameter | Value |

|---|---|

| Derivative | This compound, TMS ester |

| Retention Time (min) | 12.45 |

X-ray Diffraction Analysis for Crystalline Structure and Conformation

X-ray diffraction (XRD) is the premier technique for the solid-state characterization of crystalline materials, providing detailed insights into the three-dimensional arrangement of atoms and molecules within a crystal lattice. nih.gov

Single-crystal X-ray diffraction (SCXRD) offers the most definitive method for determining the absolute molecular structure of a compound. The technique requires a single, well-ordered crystal, which is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the precise atomic positions, bond lengths, bond angles, and torsional angles can be calculated. researchgate.netmdpi.com This provides an unambiguous confirmation of the molecule's connectivity and conformation. For aromatic carboxylic acids, this technique can also reveal intermolecular interactions, such as the common formation of hydrogen-bonded dimers between carboxyl groups. researchgate.netnih.gov

Table 3.2: Representative Single-Crystal XRD Data for a Substituted Benzoic Acid Note: This data is illustrative for a crystalline aromatic carboxylic acid, as specific published crystallographic data for this compound was not found. researchgate.netnih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.769 (1) |

| b (Å) | 13.400 (1) |

| c (Å) | 14.041 (1) |

| β (°) | 93.78 (1) |

| Volume (ų) | 707.6 (2) |

Powder X-ray diffraction (PXRD) is a rapid and powerful technique used to analyze the crystalline nature of a bulk, powdered sample. The sample is exposed to an X-ray beam, and the scattered X-rays are detected at various angles. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase or polymorph. researchgate.netresearchgate.net

PXRD is instrumental in identifying the crystalline form of a compound, assessing its phase purity, and detecting the presence of any amorphous content or different crystalline polymorphs. nih.gov The experimental pattern can be compared to a simulated pattern generated from single-crystal data to confirm the identity and purity of the bulk material. nih.gov

Table 3.3: Representative Powder XRD Data Note: This data is illustrative of a typical PXRD pattern for a crystalline aromatic carboxylic acid.

| Diffraction Angle (2θ°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 12.5 | 7.08 | 88 |

| 16.8 | 5.27 | 100 |

| 23.1 | 3.85 | 65 |

| 25.2 | 3.53 | 95 |

Chemical Reactivity and Derivatization Studies of 3,5 Dimethoxy 4 Propan 2 Yl Benzoic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid functional group is a versatile handle for a variety of chemical modifications, enabling the synthesis of a wide range of derivatives.

Esterification is a fundamental transformation of carboxylic acids, typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst or with a coupling agent. One common method is the Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid. Alternatively, Steglich esterification, utilizing coupling agents such as N,N'-Dicyclohexylcarbodiimide (DCC) along with a catalyst like 4-(N,N-dimethylamino)pyridine (DMAP), allows for milder reaction conditions. scielo.brresearchgate.net

These established methods are applicable to 3,5-Dimethoxy-4-(propan-2-yl)benzoic acid for the synthesis of various alkyl and aryl esters. The resulting esters are often valuable as intermediates in organic synthesis or as final products with specific physical or biological properties.

| Derivative Name | Structure | Representative Synthesis |

| Methyl 3,5-dimethoxy-4-(propan-2-yl)benzoate |  | Reagents: Methanol (CH₃OH), Sulfuric Acid (H₂SO₄) Conditions: Reflux |

| Ethyl 3,5-dimethoxy-4-(propan-2-yl)benzoate |  | Reagents: Ethanol (C₂H₅OH), Sulfuric Acid (H₂SO₄) Conditions: Reflux google.com |

| Benzyl (B1604629) 3,5-dimethoxy-4-(propan-2-yl)benzoate |  | Reagents: Benzyl alcohol, DCC, DMAP Conditions: Dichloromethane (B109758) (CH₂Cl₂), Room Temperature |

The synthesis of amides from carboxylic acids typically requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. This is often accomplished using coupling reagents like DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). mdpi.comresearchgate.net These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine to form the stable amide bond.

This methodology allows for the synthesis of primary, secondary, and tertiary amides from this compound by selecting the appropriate amine nucleophile (ammonia, a primary amine, or a secondary amine, respectively).

| Derivative Name | Structure | Representative Synthesis |

| 3,5-Dimethoxy-4-(propan-2-yl)benzamide |  | Reagents: Ammonia (NH₃), DCC, DMAP Conditions: Tetrahydrofuran (THF), Room Temperature |

| N,N-Dimethyl-3,5-dimethoxy-4-(propan-2-yl)benzamide |  | Reagents: Dimethylamine ((CH₃)₂NH), EDC Conditions: Dichloromethane (CH₂Cl₂), Room Temperature |

| N-Phenyl-3,5-dimethoxy-4-(propan-2-yl)benzamide |  | Reagents: Aniline (C₆H₅NH₂), DCC Conditions: Dichloromethane (CH₂Cl₂), Room Temperature |

The carboxylic acid group can be fully reduced to a primary alcohol using powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation, converting the carboxylic acid to the corresponding benzyl alcohol derivative in a workup following the initial reduction. oup.com

The partial reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. Therefore, a two-step procedure is typically employed. First, the carboxylic acid is converted to a more reactive derivative, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then selectively reduced to the aldehyde using a milder, sterically hindered reducing agent or a poisoned catalyst, such as in the Rosenmund reduction (H₂, Pd/BaSO₄).

| Derivative Name | Structure | Representative Synthesis |

| (3,5-Dimethoxy-4-(propan-2-yl)phenyl)methanol |  | Reagents: 1. Lithium Aluminum Hydride (LiAlH₄) in THF; 2. H₃O⁺ workup Conditions: 0 °C to Room Temperature |

| 3,5-Dimethoxy-4-(propan-2-yl)benzaldehyde |  | Step 1: Thionyl Chloride (SOCl₂) Step 2: H₂, Pd/BaSO₄ (Rosenmund Reduction) |

Aromatic Ring Functionalization via Electrophilic Substitution

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating methoxy (B1213986) groups and an electron-donating isopropyl group. These groups direct incoming electrophiles to the ortho and para positions. The carboxylic acid group, in contrast, is an electron-withdrawing group and acts as a meta-director.

The positions C2 and C6 are ortho to the isopropyl group, ortho to one methoxy group, and para to the second methoxy group, making them highly electron-rich and sterically accessible. The strong, combined activating effect of the -OCH₃ and -CH(CH₃)₂ groups is expected to overcome the meta-directing influence of the -COOH group, directing electrophiles preferentially to the C2 and C6 positions.

Halogenation of the aromatic ring can be achieved using elemental halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). youtube.com The Lewis acid polarizes the halogen molecule, creating a potent electrophile that attacks the activated aromatic ring. Given the electronic properties of the substituted ring, monosubstitution is predicted to occur exclusively at the C2 (or C6) position.

| Derivative Name | Structure | Representative Synthesis |

| 2-Bromo-3,5-dimethoxy-4-(propan-2-yl)benzoic acid |  | Reagents: Bromine (Br₂), Iron(III) Bromide (FeBr₃) Conditions: Carbon Tetrachloride (CCl₄), 0 °C |

Nitration is typically carried out with a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). google.com Sulfonation is accomplished using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃) or sulfur trioxide itself, which acts as the electrophile. libretexts.org

For this compound, the powerful activating nature of the methoxy and isopropyl substituents is expected to facilitate these reactions under relatively mild conditions and direct the incoming electrophile to the C2/C6 position.

| Derivative Name | Structure | Representative Synthesis |

| 2-Nitro-3,5-dimethoxy-4-(propan-2-yl)benzoic acid |  | Reagents: Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) Conditions: 0-10 °C |

| 3,5-Dimethoxy-4-(propan-2-yl)-2-sulfobenzoic acid |  | Reagents: Fuming Sulfuric Acid (H₂SO₄/SO₃) Conditions: Room Temperature |

Chemical Modifications of the Methoxy and Isopropyl Groups

The structure of this compound features three primary sites for chemical modification: the carboxylic acid group, the two methoxy groups, and the isopropyl substituent. The reactivity of the aromatic ring itself is also influenced by these substituents. The two methoxy groups are electron-donating, activating the ring towards electrophilic substitution, while the isopropyl group is a bulky, weakly activating group. This section focuses on the chemical transformations of the methoxy and isopropyl groups, which are crucial for creating derivatives with altered physical, chemical, and biological properties.

The selective cleavage of the aryl methyl ether bond in the methoxy groups is a key transformation, as the resulting hydroxyl groups can serve as handles for further functionalization or can significantly alter the molecule's properties. mdma.ch The challenge lies in achieving selective demethylation without affecting other functional groups in the molecule. A variety of reagents are known to effect the demethylation of aryl methyl ethers, typically involving Lewis acids or strong nucleophiles. mdma.ch

Common strategies often employ boron trihalides, particularly boron tribromide (BBr₃), which is effective at or below room temperature. mdma.ch The reaction is thought to proceed through the formation of a complex between the Lewis acidic boron atom and the ethereal oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. mdma.ch For complete demethylation of a dimethoxy compound, at least two molar equivalents of BBr₃ are typically required. mdma.ch

Aluminum halides, such as aluminum chloride (AlCl₃), are also used for regioselective demethylation, particularly in cases of multiple methoxy groups on a benzoic acid derivative. google.com For instance, processes have been developed for the regioselective demethylation of 3',4',5'-trimethoxy benzoic acid esters to their corresponding 4'-hydroxy derivatives using an excess of an aluminum halide in an organic solvent. google.com These methods highlight the potential for selectively cleaving one methoxy group over another, depending on the steric and electronic environment.

The table below summarizes common reagents used for the demethylation of aryl methyl ethers, which are applicable to this compound.

| Reagent | Typical Conditions | Mechanism/Notes | Reference |

|---|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane (CH₂Cl₂), 0°C to room temp. | Lewis acid-assisted SN2 cleavage. Highly effective for complete demethylation. Requires ≥1 equivalent per methoxy group. | mdma.ch |

| Aluminum Halides (e.g., AlCl₃) | Organic solvent (e.g., dichloromethane), room temp. | Lewis acid catalysis. Can offer regioselectivity in polymethoxy systems. | google.com |

| Hydrogen Bromide (HBr) | Acetic acid, reflux | Strong acid-catalyzed cleavage. Harsh conditions may lead to side reactions like deiodination in sensitive substrates. | mdma.ch |

The isopropyl group offers another site for chemical modification, primarily through oxidation at the benzylic position. The tertiary benzylic hydrogen is susceptible to radical abstraction, making this position the most reactive on the substituent.

Studies on the aerial oxidation of analogous compounds, such as p-cymene (B1678584) (4-isopropyltoluene), provide insight into the expected reactivity. iitm.ac.in Catalytic oxidation of p-cymene using systems like Co/Mn/Br in a water-dioxane medium yields a mixture of products resulting from the progressive oxidation of the isopropyl group. iitm.ac.in The primary products are typically p-isopropylbenzyl alcohol, p-isopropyl benzaldehyde, and ultimately p-isopropylbenzoic acid. iitm.ac.in By analogy, the oxidation of this compound would be expected to proceed at the benzylic carbon of the isopropyl group.

Reaction conditions such as temperature and oxygen pressure can be tuned to favor specific products. iitm.ac.in For example, in the oxidation of p-cymene, higher oxygen pressure was found to stabilize the primary oxidation product, p-isopropylbenzyl alcohol, leading to higher selectivity for the alcohol. iitm.ac.in Conversely, higher temperatures tend to favor the formation of the aldehyde. iitm.ac.in

The table below, based on data from the oxidation of p-cymene, illustrates how reaction parameters can influence product distribution in the oxidation of an isopropyl-substituted aromatic ring. iitm.ac.in

| Parameter Varied | Condition | Substrate Conversion (%) | p-Isopropylbenzyl Alcohol Selectivity (%) | p-Isopropyl Benzaldehyde Selectivity (%) |

|---|---|---|---|---|

| Air Pressure (bar) | 14 | 20.6 | 48.5 | 40.3 |

| 28 | 39.1 | 52.7 | 34.3 | |

| 42 | 40.2 | 54.7 | 33.1 | |

| 56 | 60.2 | 58.0 | 29.4 |

Rearrangement reactions involving the isopropyl group are less common but could potentially occur under specific conditions, such as those involving strong acids or Friedel-Crafts catalysts that could generate a carbocation intermediate. However, specific studies on such rearrangements for this particular molecule are not widely documented.

Reaction Mechanism Elucidation and Kinetic Studies

Understanding the mechanisms and kinetics of the derivatization reactions is essential for process optimization and control.

Reaction Mechanisms: The demethylation of the methoxy groups by Lewis acids like BBr₃ or AlCl₃ proceeds via an SN2 mechanism. The Lewis acid coordinates to the ether oxygen, making it a better leaving group. A nucleophile (e.g., a halide ion) then attacks the methyl carbon, displacing the aryloxy group and cleaving the ether bond. mdma.ch

The oxidation of the isopropyl group at the benzylic position, particularly using catalytic systems like Co/Mn/Br, typically follows a free-radical chain mechanism. The catalyst system initiates the reaction by abstracting the tertiary benzylic hydrogen atom to form a stabilized benzylic radical. This radical then reacts with molecular oxygen to form a hydroperoxide intermediate, which subsequently decomposes to yield the alcohol, aldehyde, or ketone products.

Kinetic Studies: Kinetic studies on reactions involving substituted benzoic acids are crucial for quantifying the electronic and steric effects of the substituents on the reaction rate. For this compound, kinetic analysis would elucidate the influence of the methoxy and isopropyl groups on the reactivity of the carboxylic acid and the other functional groups.

A typical kinetic study would involve determining the reaction order with respect to each reactant and the catalyst, calculating the rate constants (k) at various temperatures, and determining the activation parameters (Activation Energy, Eₐ; Enthalpy of Activation, ΔH‡; and Entropy of Activation, ΔS‡). acs.org For example, kinetic studies on the alkylation of a series of substituted benzoic acids have established Hammett linear free-energy relationships, which correlate reaction rates with substituent parameters (σ). acs.org Similar studies on the reactions of this compound would provide a quantitative measure of its reactivity compared to other substituted benzoic acids.

The table below outlines the key parameters that would be determined in a comprehensive kinetic study of a derivatization reaction of the target compound.

| Kinetic Parameter | Description | Information Gained |

|---|---|---|

| Reaction Order | The power to which the concentration of a reactant is raised in the rate law. | Helps to determine the molecularity of the rate-determining step of the reaction mechanism. |

| Rate Constant (k) | The proportionality constant in the rate equation. | A measure of the reaction speed at a given temperature. |

| Activation Energy (Eₐ) | The minimum energy required for a reaction to occur. Determined from the Arrhenius plot (ln k vs. 1/T). | Provides insight into the temperature sensitivity of the reaction rate. acs.org |

| Enthalpy and Entropy of Activation (ΔH‡, ΔS‡) | Thermodynamic parameters related to the transition state of the reaction. | Provides information about the nature of the transition state (e.g., degree of order/disorder). acs.org |

Such studies are fundamental to developing efficient, selective, and scalable synthetic routes for novel derivatives of this compound. acs.orgnih.gov

Applications of 3,5 Dimethoxy 4 Propan 2 Yl Benzoic Acid and Its Derivatives in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of functional groups on the benzene (B151609) ring of 3,5-dimethoxy-4-(propan-2-yl)benzoic acid makes it an important precursor in multi-step synthetic sequences. The carboxylic acid group can be readily modified, while the methoxy (B1213986) and isopropyl groups influence the reactivity and stereochemistry of subsequent transformations.

Precursor in the Synthesis of Pharmaceutically Relevant Scaffolds (e.g., 2,6-diisopropylphenol precursors)

A significant application of this compound is its role as a key intermediate in the synthesis of the topical anti-inflammatory drug, Tapinarof (also known as benvitimod). iqs.edunewdrugapprovals.org Tapinarof is a first-in-class aryl hydrocarbon receptor agonist used for the treatment of plaque psoriasis. iqs.edu The synthesis of Tapinarof involves the use of this compound as a starting material to construct the core stilbene structure of the final drug molecule. newdrugapprovals.org The development of an efficient synthesis for this intermediate is crucial for the economic production of Tapinarof. iqs.edu Research has focused on optimizing the Friedel-Crafts alkylation reaction to produce this compound with high yield and purity. iqs.edu

Table 1: Synthesis of Tapinarof Intermediate

| Starting Material | Reaction | Intermediate | Application |

|---|

Building Block for Natural Product Synthesis and Analogues

The utility of this compound extends to the synthesis of natural products and their analogues. Tapinarof itself is a stilbenoid that is naturally produced by the bacterial symbiont Photorhabdus luminescens found in nematodes. newdrugapprovals.org Therefore, the chemical synthesis of Tapinarof using this compound represents a formal synthesis of a natural product analogue. The structural framework provided by this benzoic acid derivative is instrumental in achieving the desired molecular complexity of such bioactive compounds.

Development of Analytical Standards and Reference Materials in Chemical Quality Control

In the pharmaceutical and chemical industries, analytical standards and reference materials are essential for ensuring the quality, purity, and consistency of products. ncrm.org.cn Benzoic acid and its derivatives are often used as certified reference materials (CRMs) for various analytical techniques. ncrm.org.cnalpharesources.com this compound is available as a certified reference material and a pharmaceutical secondary standard. sigmaaldrich.com These standards are crucial for the calibration of analytical instruments, the validation of analytical methods, and as a benchmark for quality control of raw materials and final products. For instance, benzoic acid CRMs are used for the verification and calibration of calorimeters to determine the heat of combustion. alpharesources.com

Table 2: Analytical Standards

| Compound | Standard Type | Application |

|---|---|---|

| Benzoic Acid | Certified Reference Material | Calibration of calorimeters, HPLC |

Synthesis and Investigation of Novel Derivatives for Chemical Exploration

The core structure of this compound serves as a scaffold for the synthesis of novel derivatives with potentially interesting chemical and biological properties. smolecule.com

Exploration of Structural Modifications for Tuned Chemical Properties

By chemically modifying the functional groups of this compound, researchers can fine-tune its physicochemical properties. For example, esterification of the carboxylic acid group can alter its solubility and reactivity. The methoxy groups can also be demethylated to hydroxyl groups, which can then be further functionalized. These modifications can lead to new compounds with enhanced or entirely different properties, which is a common strategy in drug discovery and materials science. While specific studies on the systematic structural modification of this compound are not extensively documented in publicly available literature, the general principles of medicinal chemistry suggest that such modifications could lead to derivatives with altered bioactivity.

Mechanistic Studies of Derivative Interactions in Chemical Biology (e.g., enzyme-substrate binding mechanisms)

Derivatives of benzoic acid are widely studied for their interactions with biological systems. For instance, various benzoic acid derivatives have been investigated as enzyme inhibitors. nih.govnih.govmdpi.com By designing and synthesizing derivatives of this compound, it is possible to create molecular probes to study enzyme-substrate binding mechanisms. For example, derivatives of the structurally related 3,4,5-trimethoxybenzoic acid have been explored as potential efflux pump inhibitors in bacteria. mdpi.com While direct studies involving derivatives of this compound in mechanistic chemical biology are not prominent in the literature, the established bioactivity of its synthetic product, Tapinarof, which acts as an aryl hydrocarbon receptor agonist, suggests that derivatives of this benzoic acid could be valuable tools for studying this and other biological pathways.

Design and Synthesis of Hybrid Molecules for Advanced Chemical Research

The concept of molecular hybridization involves covalently linking two or more pharmacophores or functional moieties to create a single molecule with a multi-target profile or enhanced properties. This compound serves as a versatile scaffold for the synthesis of such hybrid molecules. The carboxylic acid functionality is a key handle for derivatization, allowing for the formation of esters, amides, and other linkages to connect it with various molecular entities.

Standard organic transformations can be employed to synthesize these hybrid molecules. For instance, the carboxylic acid can be activated and coupled with amines to form amides, or with alcohols to form esters. More advanced cross-coupling reactions, such as Suzuki or Ullmann-type couplings, can be utilized if the aromatic ring is further functionalized, for example, by introducing a halide.

Below is a table illustrating potential synthetic strategies to create hybrid molecules from this compound:

| Coupling Reaction | Reactant 1 | Reactant 2 | Potential Hybrid Molecule Structure |

| Amide Coupling | This compound | Amine (R-NH2) | Aromatic core linked to an amine-containing moiety via an amide bond. |

| Esterification | This compound | Alcohol (R-OH) | Aromatic core linked to an alcohol-containing moiety via an ester bond. |

| Suzuki Coupling | Halogenated derivative of this compound | Boronic acid (R-B(OH)2) | Biaryl structure with the two aromatic systems directly linked. |

| Ullmann Condensation | Halogenated derivative of this compound | Phenol or Amine | Diaryl ether or diaryl amine linkage. |

| Click Chemistry | Azide or Alkyne derivative of this compound | Alkyne or Azide partner | Triazole-linked hybrid molecule. |

These synthetic routes open avenues for creating a diverse library of hybrid molecules for various research applications, including medicinal chemistry and materials science. The specific properties of the resulting hybrid molecule will be dictated by the nature of the linked moieties.

Potential Contributions to Functional Materials and Polymer Chemistry

The rigid aromatic core and the reactive carboxylic acid group of this compound make it a promising candidate for the development of novel functional materials and polymers. Its incorporation into larger molecular assemblies can impart specific thermal, mechanical, and electronic properties.

Incorporation into Polymer Backbones for Novel Materials

Substituted benzoic acids are well-established monomers for the synthesis of various polymers, particularly aromatic polyesters and polyamides. These polymers often exhibit high thermal stability and mechanical strength. This compound could be utilized as a monomer or co-monomer in polycondensation reactions.

For example, through esterification with diols, it can be incorporated into polyester chains. The bulky isopropyl group and the methoxy substituents would likely influence the polymer's solubility, chain packing, and ultimately its bulk properties, potentially leading to materials with unique characteristics. Such polymers could find applications as high-performance plastics or in the formulation of liquid crystals.

The following table outlines potential polymer structures that could be synthesized using this compound or its derivatives.

| Polymer Type | Monomer 1 | Monomer 2 | Repeating Unit Structure | Potential Properties |

| Aromatic Polyester | This compound derivative (e.g., acyl chloride) | Diol (e.g., ethylene glycol) | Ester linkages connecting the aromatic core with aliphatic spacers. | High thermal stability, potential for liquid crystallinity. |

| Aromatic Polyamide | This compound derivative (e.g., acyl chloride) | Diamine (e.g., hexamethylenediamine) | Amide linkages connecting the aromatic core with aliphatic spacers. | High strength, thermal resistance. |

| Hydrogen-Bonded Polymer | Dihydroxy derivative of this compound | Dicarboxylic acid | Self-assembly through hydrogen bonding between hydroxyl and carboxylic acid groups. | Stimuli-responsive materials, self-healing properties. |

Utilization in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-defined, ordered structures. The carboxylic acid group of this compound is capable of forming strong hydrogen bonds, a key interaction in supramolecular self-assembly.

For instance, benzoic acid and its derivatives are known to form hydrogen-bonded dimers in the solid state and in non-polar solvents. These dimeric units can then further assemble into more complex architectures, such as liquid crystals or gels. The specific substitution pattern on the aromatic ring of this compound will influence the geometry and stability of these self-assembled structures.

Furthermore, the carboxylate form of the molecule can act as a ligand to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs). MOFs are crystalline materials with porous structures that have applications in gas storage, separation, and catalysis. The size and shape of the pores in a MOF derived from this benzoic acid would be influenced by the steric bulk of the isopropyl group and the electronic nature of the methoxy groups.

The potential for this compound in supramolecular chemistry is significant, with possibilities for creating novel materials with applications in sensing, drug delivery, and catalysis.

常见问题

Basic Research Questions

Q. What synthetic routes are effective for preparing 3,5-Dimethoxy-4-(propan-2-yl)benzoic acid, and how can yield be optimized?

- Methodology :

- Alkylation of precursor acids : React 4-hydroxy-3,5-dimethoxybenzoic acid with isopropyl halides (e.g., 2-bromopropane) in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMSO or DMF. Monitor reaction progress via TLC .

- Purification : Use ethanol-water recrystallization to isolate the product. Yield optimization (e.g., 65–80%) depends on stoichiometric ratios and reflux duration (typically 12–18 hours) .

- Impurity control : Employ high-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water, 70:30) to detect and quantify byproducts like ether impurities (e.g., 3,5-diisopropyl-4-methoxybenzoic acid) .

Q. What analytical techniques are critical for structural confirmation and purity assessment?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substitution patterns. Key signals include methoxy groups (δ 3.8–3.9 ppm) and isopropyl protons (δ 1.2–1.4 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Compare experimental molecular ion peaks (e.g., [M+H]⁺ at m/z 255.1234 for C₁₃H₁₈O₄) with theoretical values .

- Melting Point Analysis : Consistent melting points (e.g., 141–143°C) indicate purity; deviations suggest impurities requiring further recrystallization .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data during structural elucidation?

- Methodology :

- 2D NMR Techniques : Employ COSY and HSQC to resolve overlapping signals, especially in crowded aromatic regions. For example, distinguish between meta- and para-substituted protons in the benzoic acid core .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian. Discrepancies >0.5 ppm may indicate conformational flexibility or hydrogen bonding .

Q. What strategies mitigate ether and dimer impurities during synthesis?

- Methodology :

- Reaction Optimization : Use excess alkylating agent (1.5–2.0 equivalents) to minimize incomplete substitution. Monitor by HPLC-MS to detect early-stage impurities (e.g., dimeric 4,4-oxydibenzoic acid) .

- Decarboxylation Control : For downstream applications, decarboxylate in high-boiling solvents (e.g., diphenyl ether) with NaOH catalysis at 200–220°C. This avoids ether byproducts (e.g., 1,3-diisopropyl-2-isopropoxybenzene) .

Q. How can biological activity studies be designed to evaluate this compound’s pharmacological potential?

- Methodology :

- In Vitro Models : Use hypoxia-induced apoptosis assays in primary cardiac myocytes. Pre-treat cells with 10–50 µM compound and measure viability via MTT assays .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing isopropyl with cyclopropyl groups) and compare anti-apoptotic efficacy. Assess binding to targets like caspase-3 via fluorescence polarization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。